1-({2-[(4-BROMO-3-NITROBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 4-BROMO-3-NITROBENZOATE
Overview
Description
1-({2-[(4-BROMO-3-NITROBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 4-BROMO-3-NITROBENZOATE is a complex organic compound characterized by the presence of bromine and nitro groups attached to a naphthyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-[(4-BROMO-3-NITROBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 4-BROMO-3-NITROBENZOATE involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Bromination: Introduction of bromine atoms into the aromatic ring using bromine (Br2) and a catalyst such as iron(III) bromide (FeBr3).
Nitration: Introduction of nitro groups using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Esterification: Formation of ester bonds between the naphthyl and benzoate groups using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-({2-[(4-BROMO-3-NITROBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 4-BROMO-3-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Conversion of nitro groups to amino groups using reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C).
Substitution: Replacement of bromine atoms with other functional groups using nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amino derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-({2-[(4-BROMO-3-NITROBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 4-BROMO-3-NITROBENZOATE involves its interaction with specific molecular targets and pathways. The nitro and bromine groups may play a role in its reactivity and binding affinity to target molecules. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-nitrobenzoic acid: A simpler compound with similar functional groups.
1-Bromo-4-nitrobenzene: Another related compound with a single aromatic ring.
4-Bromo-3-nitrobenzyl alcohol: A compound with similar substituents but different functional groups.
Uniqueness
1-({2-[(4-BROMO-3-NITROBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 4-BROMO-3-NITROBENZOATE is unique due to its complex structure, which combines multiple aromatic rings and functional groups. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[1-[[2-(4-bromo-3-nitrobenzoyl)oxynaphthalen-1-yl]methyl]naphthalen-2-yl] 4-bromo-3-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H20Br2N2O8/c36-28-13-9-22(17-30(28)38(42)43)34(40)46-32-15-11-20-5-1-3-7-24(20)26(32)19-27-25-8-4-2-6-21(25)12-16-33(27)47-35(41)23-10-14-29(37)31(18-23)39(44)45/h1-18H,19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXAWAHATDZJJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC(=C(C=C5)Br)[N+](=O)[O-])OC(=O)C6=CC(=C(C=C6)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H20Br2N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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